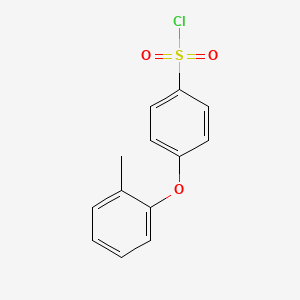

4-(2-methylphenoxy)benzenesulfonyl Chloride

Description

BenchChem offers high-quality 4-(2-methylphenoxy)benzenesulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methylphenoxy)benzenesulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methylphenoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO3S/c1-10-4-2-3-5-13(10)17-11-6-8-12(9-7-11)18(14,15)16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPKGMOVNZHZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383342 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-83-3 | |

| Record name | 4-(2-methylphenoxy)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 4-(2-Methylphenoxy)benzenesulfonyl Chloride

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The synthesis is approached as a two-step process, beginning with the formation of a diaryl ether via an Ullmann condensation, followed by an electrophilic aromatic chlorosulfonation. This document elucidates the underlying chemical principles, provides step-by-step experimental procedures, outlines critical safety protocols for handling hazardous reagents, and presents a framework for the purification and characterization of the final product. The content is structured to provide researchers, chemists, and drug development professionals with the expert insights required for a successful and safe synthesis.

Strategic Overview: Retrosynthetic Analysis

The target molecule, 4-(2-methylphenoxy)benzenesulfonyl chloride, is a diaryl ether derivative functionalized with a sulfonyl chloride group. A logical retrosynthetic disconnection breaks the molecule down into two key precursors. The primary C-S bond of the sulfonyl chloride suggests a chlorosulfonation of a diaryl ether precursor. The C-O ether linkage, in turn, points towards a coupling reaction, such as the Ullmann condensation, between a phenol and an aryl halide.[3] This leads to a convergent synthesis strategy starting from commercially available 2-cresol and a suitable 4-substituted benzene derivative.

Synthesis Pathway and Core Principles

The selected synthetic route involves two primary transformations:

-

Step 1: Ullmann Condensation for Diaryl Ether Formation. This step involves the copper-catalyzed coupling of 2-cresol with a 4-halobenzene to form the intermediate, 2-methyldiphenyl ether. The Ullmann condensation is a classic and robust method for forming C-O bonds between aryl groups, though it often requires elevated temperatures.[3][4] Modern variations utilizing soluble copper catalysts can proceed under milder conditions.[5]

-

Step 2: Electrophilic Aromatic Chlorosulfonation. The diaryl ether intermediate is then treated with chlorosulfonic acid. The phenoxy group is a powerful ortho-, para-directing group. Due to steric hindrance from the ether linkage and the methyl group, the electrophilic substitution occurs predominantly at the para-position of the unsubstituted phenyl ring, yielding the desired product.

Diagram 1: High-level synthetic workflow.

Detailed Experimental Protocol: Step 1 - Synthesis of 2-Methyldiphenyl Ether

Principle and Rationale

This reaction follows the Ullmann condensation mechanism, where a copper(I) species is believed to be the active catalyst. The base deprotonates the phenol (2-cresol) to form a more nucleophilic phenoxide. This phenoxide then displaces the halide on the 4-bromobenzene in a reaction mediated by the copper catalyst to form the diaryl ether linkage.[3] High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are typically used to achieve the necessary reaction temperatures.[6]

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Amount | Equivalents |

| 2-Cresol | C₇H₈O | 108.14 | 10.81 g | 1.0 |

| 4-Bromobenzene | C₆H₅Br | 157.01 | 15.70 g | 1.0 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g | 1.5 |

| Copper(I) Iodide | CuI | 190.45 | 0.95 g | 0.05 |

| N-Methylpyrrolidone | C₅H₉NO | 99.13 | 100 mL | - |

Step-by-Step Procedure

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-cresol (10.81 g), 4-bromobenzene (15.70 g), potassium carbonate (20.73 g), and copper(I) iodide (0.95 g).

-

Add 100 mL of N-methylpyrrolidone (NMP) to the flask.

-

Flush the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 180-190 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and stir for 30 minutes.

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with 1M NaOH (2 x 100 mL) to remove unreacted cresol, followed by a brine wash (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyldiphenyl ether.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure diaryl ether.

Detailed Experimental Protocol: Step 2 - Chlorosulfonation

Principle and Rationale

This step is a classic electrophilic aromatic substitution (EAS). Chlorosulfonic acid acts as the source of the electrophile, which is believed to be SO₂Cl⁺ or a related species formed in situ.[7][8] The diaryl ether substrate is highly activated towards EAS by the electron-donating phenoxy group. The reaction is typically performed at low temperatures to control its high reactivity and prevent side reactions.

CRITICAL SAFETY SECTION: Handling Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is an extremely corrosive and reactive chemical that demands stringent safety protocols.[9]

-

Violent Reaction with Water: It reacts violently with water, releasing large quantities of heat and toxic, corrosive fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[9][10] All glassware must be scrupulously dried, and the reaction must be conducted under an inert, dry atmosphere.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[10][11] Work must be performed exclusively within a certified chemical fume hood.

-

Quenching Procedure: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add water or ice to the reaction mixture. [11] This ensures the large excess of cold water can absorb the heat of reaction.

-

Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate.[10] Ensure an emergency safety shower and eyewash station are immediately accessible.[9]

Diagram 2: Workflow for the chlorosulfonation step.

Materials and Reagents

| Compound | Formula | MW ( g/mol ) | Amount | Equivalents |

| 2-Methyldiphenyl Ether | C₁₃H₁₂O | 184.24 | 9.21 g | 1.0 |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | 29.13 g (16.6 mL) | 5.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

Step-by-Step Procedure

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyldiphenyl ether (9.21 g) in 50 mL of dry dichloromethane (DCM).

-

Cool the solution in an ice-salt bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (16.6 mL) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

In a separate large beaker (1 L), prepare a slurry of crushed ice and water.

-

Carefully and slowly , pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Continue stirring for 20-30 minutes until all the ice has melted.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral to pH paper.

-

Dry the solid product in a vacuum oven at 40-50 °C to a constant weight.

Purification and Characterization

The primary impurities in the final product are typically the corresponding sulfonic acid (from hydrolysis) and any unreacted starting material.[12]

-

Purification: Recrystallization is the most effective method for purification. A suitable solvent system is a mixture of toluene and hexane.[12] Dissolve the crude product in a minimal amount of hot toluene and then add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Characterization:

-

Melting Point: The pure compound should have a sharp melting point.

-

¹H NMR: Expect characteristic aromatic proton signals. The protons on the sulfonyl chloride-bearing ring will be shifted downfield.

-

¹³C NMR: Confirm the number of unique carbon environments.

-

IR Spectroscopy: Look for strong characteristic peaks for S=O stretching (around 1370 and 1170 cm⁻¹) and the S-Cl bond.

-

Alternative Synthetic Strategies

While the described route is robust, other strategies exist. One alternative involves a palladium-catalyzed chlorosulfonylation of an appropriate arylboronic acid, which can offer milder reaction conditions but requires a more complex precursor.[13] Another route could involve the diazotization of an aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and copper(II) chloride, though this involves handling unstable diazonium salts.[14]

Conclusion

The synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride is reliably achieved through a two-step sequence of Ullmann condensation followed by chlorosulfonation. While the reactions themselves are standard organic transformations, success hinges on careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols when handling the highly corrosive chlorosulfonic acid. The detailed procedures and insights provided in this guide offer a solid foundation for researchers to produce this valuable chemical intermediate safely and efficiently.

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. reddit.com [reddit.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 10. atul.co.in [atul.co.in]

- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 12. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 13. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google Patents [patents.google.com]

physicochemical properties of 4-(2-methylphenoxy)benzenesulfonyl chloride

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 4-(2-Methylphenoxy)benzenesulfonyl Chloride

Introduction

4-(2-Methylphenoxy)benzenesulfonyl chloride, also known as 4-(o-tolyloxy)benzenesulfonyl chloride, is a highly versatile sulfonyl chloride compound that serves as a critical intermediate in numerous synthetic applications.[1][2] Its unique molecular architecture, featuring a sulfonyl chloride group activated by an electron-donating phenoxy ether linkage and influenced by the steric and electronic effects of an ortho-methyl group, makes it a reagent of significant interest. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals. The insights herein are designed to facilitate its effective use in the laboratory and to underscore the rationale behind specific experimental methodologies. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and surface modification technologies.[1][3][4]

Chemical Identity and Core Physicochemical Properties

The fundamental properties of 4-(2-methylphenoxy)benzenesulfonyl chloride are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 4-(2-methylphenoxy)benzenesulfonyl chloride | [3] |

| Synonyms | 4-(o-tolyloxy)benzenesulfonyl chloride, 4-(2-Methyl phenoxy)phenyl sulfonyl chloride | [1][2] |

| CAS Number | 610277-83-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1][2] |

| Molecular Weight | 282.75 g/mol | [1][2] |

| Appearance | Pink crystalline powder | [1] |

| Purity | ≥ 99% (by GC) | [1] |

| Storage Conditions | Store at 0-8 °C in a dry, well-ventilated place | [1][5] |

| PubChem ID | 2794712 | [1][2] |

| MDL Number | MFCD01631900 | [1][2] |

Synthesis and Purification: A Methodological Approach

The synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride is most commonly achieved via the electrophilic chlorosulfonation of its precursor, 2-methyldiphenyl ether. This method is direct and effective for introducing the sulfonyl chloride moiety onto the aromatic ring.[2]

Causality of Experimental Choices:

-

Reagent: Chlorosulfonic acid is a powerful and efficient sulfonating agent used to directly install the -SO₂Cl group.[2]

-

Temperature Control: Maintaining a reaction temperature below 60°C is critical.[2] Higher temperatures can lead to undesirable side reactions, including over-sulfonation or degradation of the starting material.

-

Purification: Post-reaction, purification by recrystallization or chromatography is essential to remove any unreacted starting material or polysulfonated byproducts, ensuring a high-purity final product suitable for subsequent sensitive applications.[2]

Experimental Protocol: Synthesis via Chlorosulfonation

-

Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas.

-

Reaction: Charge the flask with 2-methyldiphenyl ether and an appropriate inert solvent (e.g., dichloromethane). Cool the mixture in an ice-salt bath.

-

Addition: Add chlorosulfonic acid dropwise via the dropping funnel while maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic extracts.

-

Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a final wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final pink crystalline powder.[1]

Diagram: Synthetic and Purification Workflow

Caption: Workflow for the synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-(2-methylphenoxy)benzenesulfonyl chloride stems from its nature as a potent electrophile.[1] The sulfur atom of the sulfonyl chloride group is highly electron-deficient and readily undergoes nucleophilic substitution.

This reactivity is the foundation for its most common application: the synthesis of sulfonamides through reaction with primary or secondary amines.[2][6] This reaction is robust and high-yielding, forming the basis of the Hinsberg test for amines.[7]

Experimental Protocol: General Sulfonamide Synthesis

-

Dissolution: Dissolve the amine (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.2 equiv) in an inert solvent like dichloromethane at 0°C.

-

Addition: Add a solution of 4-(2-methylphenoxy)benzenesulfonyl chloride (1.05 equiv) in the same solvent dropwise.

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude sulfonamide, which can be further purified by chromatography or recrystallization.

Trustworthiness of the Protocol: This protocol is self-validating. The use of a base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[6] The acid/base workup effectively removes unreacted starting materials and the base catalyst.

Diagram: General Mechanism of Sulfonamide Formation

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Applications in Research and Development

The compound is a valuable tool across several scientific disciplines due to its ability to introduce the 4-(2-methylphenoxy)benzenesulfonyl moiety into molecules.

-

Pharmaceutical Synthesis: It is a key building block for creating sulfonamide derivatives, a class of compounds with a broad spectrum of biological activities, including well-known antibacterial properties.[1][2]

-

Agrochemical Formulations: It is used in the synthesis of novel pesticides and herbicides, where the resulting sulfonamide or sulfonate ester structure contributes to the biological efficacy.[1][3][4]

-

Polymer Chemistry: The compound can be used as a coupling agent or as a monomer in the synthesis of specialty polymers, imparting properties like enhanced thermal stability and durability.[1][3][4]

-

Drug Formulation: Its derivatives can be used to enhance the solubility and stability of active pharmaceutical ingredients (APIs), which is a critical aspect of drug development.[1]

Handling, Safety, and Storage

As with other sulfonyl chlorides, 4-(2-methylphenoxy)benzenesulfonyl chloride requires careful handling.

-

Hazards: It is corrosive and can cause severe skin burns and eye damage.[8] It is harmful if swallowed.

-

Reactivity with Water: It hydrolyzes in the presence of water or moisture to form the corresponding sulfonic acid and corrosive hydrochloric acid.[2][9] This reaction is accelerated by heat.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10]

-

Storage: Store in a tightly sealed container at the recommended temperature of 0-8°C, away from moisture and incompatible materials such as strong bases and oxidizing agents.[1][8]

Isomeric Comparison: The Significance of Methyl Group Position

A comparative analysis with its isomer, 4-(4-methylphenoxy)benzenesulfonyl chloride, highlights the structural nuances that influence chemical behavior.[2]

| Property | 4-(2-methylphenoxy) isomer (ortho) | 4-(4-methylphenoxy) isomer (para) |

| CAS Number | 610277-83-3[2] | 192329-90-1[11] |

| Appearance | Pink crystalline powder[1] | White crystalline powder[11] |

| Melting Point | Not specified in search results | 53-57 °C[11] |

The ortho-position of the methyl group introduces steric hindrance around the ether linkage. This can influence the conformation of the molecule and potentially modulate its reactivity in sterically demanding reactions compared to the less hindered para-isomer. For drug development professionals, such subtle structural changes can significantly impact a molecule's ability to bind to a biological target.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(2-methylphenoxy)benzenesulfonyl Chloride | 610277-83-3 | Benchchem [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 4-(2-methylphenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-(2-methylphenoxy)benzenesulfonyl chloride, registered under CAS number 610277-83-3, is a highly functionalized aromatic compound of significant interest in the realms of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its molecular architecture, featuring a diaryl ether linkage and a reactive sulfonyl chloride moiety, positions it as a versatile intermediate for the construction of complex molecular entities.[2] The diaryl ether core is a common motif in numerous biologically active natural products and pharmaceuticals, while the sulfonyl chloride group serves as a key electrophilic handle for the facile introduction of sulfonamide and sulfonate ester functionalities.[2] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, designed to empower researchers in leveraging its synthetic potential.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of 4-(2-methylphenoxy)benzenesulfonyl chloride is presented in Table 1. It is important to note that while some physical properties are available from suppliers, others are predicted based on its structure.

| Property | Value | Source |

| CAS Number | 610277-83-3 | [2][3] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [2][3] |

| Molecular Weight | 282.75 g/mol | [2][3] |

| Appearance | Pink crystalline powder | [2] |

| Purity | ≥ 99% (by GC) | [2] |

| IUPAC Name | 4-(2-methylphenoxy)benzenesulfonyl chloride | [3] |

| Synonyms | 4-(o-tolyloxy)benzenesulfonyl chloride, 4-(2-methylphenoxy)benzene-1-sulfonyl chloride | [3] |

| Predicted XlogP | 3.8 | [4] |

| Storage Conditions | Store at 0-8 °C | [2] |

Strategic Synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride

Proposed Synthetic Pathway

The proposed synthesis commences with the Ullmann condensation to form the diaryl ether, followed by chlorosulfonation. This approach is logical as the diaryl ether is generally stable to the conditions of chlorosulfonation.

Caption: Proposed two-step synthesis of 4-(2-methylphenoxy)benzenesulfonyl chloride.

Step 1: Synthesis of 4-(2-methylphenoxy)benzene (Diaryl Ether Intermediate)

The Ullmann condensation is a classic and effective method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.

Experimental Protocol (Proposed):

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add o-cresol (1.0 eq.), 4-bromophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of copper(I) iodide (0.1 eq.).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(2-methylphenoxy)benzene.

Causality of Experimental Choices:

-

Base: Potassium carbonate is a common and effective base for deprotonating the phenol, forming the more nucleophilic phenoxide.

-

Catalyst: Copper(I) salts are essential for facilitating the coupling reaction.

-

Solvent: A high-boiling polar aprotic solvent is used to ensure the solubility of the reactants and to achieve the necessary reaction temperature.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation of the copper catalyst.

Step 2: Chlorosulfonation of 4-(2-methylphenoxy)benzene

The introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid. The diaryl ether is an activated aromatic system, and the substitution is expected to occur at the para position of the unsubstituted phenyl ring due to steric hindrance from the ortho-methyl group on the other ring.

Experimental Protocol (Proposed):

-

In a fume hood, cool a flask containing chlorosulfonic acid (3-5 eq.) to 0 °C in an ice bath.

-

Slowly add 4-(2-methylphenoxy)benzene (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, which is the desired sulfonyl chloride, is then collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield 4-(2-methylphenoxy)benzenesulfonyl chloride.

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: An excess of chlorosulfonic acid is used both as the reagent and the solvent to drive the reaction to completion.

-

Low Temperature: The initial addition is carried out at low temperature to control the exothermic reaction and minimize side product formation.

-

Quenching on Ice: The reaction is quenched by pouring it onto ice to decompose the excess chlorosulfonic acid and precipitate the water-insoluble sulfonyl chloride.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The protons on the benzenesulfonyl chloride ring will appear as two doublets (an AA'BB' system), with the protons ortho to the sulfonyl chloride group being the most downfield. The protons on the tolyl ring will also show a characteristic pattern.

-

Methyl Protons: A singlet corresponding to the three methyl protons is expected around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

The spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the sulfonyl chloride group will be significantly downfield. The carbons of the diaryl ether linkage will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted):

-

Sulfonyl Chloride (SO₂Cl): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

Diaryl Ether (C-O-C): Stretching vibrations for the aryl-O bond will appear in the region of 1200-1270 cm⁻¹.

-

Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Reactivity and Synthetic Applications

The synthetic utility of 4-(2-methylphenoxy)benzenesulfonyl chloride is primarily dictated by the high reactivity of the sulfonyl chloride group.

Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry, yielding sulfonamides, a class of compounds with a broad spectrum of biological activities.

Caption: General reaction scheme for the synthesis of sulfonamides.

Mechanism and Protocol Considerations:

-

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

-

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

This reaction forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.

Applications in Drug Discovery: This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug development processes.[1][2] The resulting sulfonamides can be designed to target a wide range of biological targets.

Other Applications

-

Agrochemicals: It is used in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides.[1][2]

-

Polymer Chemistry: The compound can be used in the synthesis of specialty polymers, imparting desirable properties such as thermal stability and chemical resistance.[1]

-

Surface Modification: It finds application in surface modification processes to improve the adhesion and compatibility of various materials.[1]

Safety, Handling, and Storage

Hazard Identification:

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in closed containers.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.

-

The recommended storage temperature is 0-8 °C to maintain its stability.[2]

Conclusion

4-(2-methylphenoxy)benzenesulfonyl chloride is a valuable and versatile building block for chemical synthesis. Its unique combination of a diaryl ether scaffold and a reactive sulfonyl chloride handle makes it an attractive starting material for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in research and development. This guide provides a foundational framework for scientists to explore the full potential of this important chemical intermediate.

References

-

MyBest.SHOP. 4-(2-Methylphenoxy)benzenesulfonyl chloride. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

ResearchGate. Figure S4. 13 C-NMR spectrum of... | Download Scientific Diagram. Available at: [Link]

-

NIST. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

-

PubChemLite. 4-(2-methylphenoxy)benzene-1-sulfonyl chloride (C13H11ClO3S). Available at: [Link]

Sources

- 1. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 4-(2-methylphenoxy)benzene-1-sulfonyl chloride (C13H11ClO3S) [pubchemlite.lcsb.uni.lu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

4-(2-methylphenoxy)benzenesulfonyl chloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2-methylphenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

4-(2-methylphenoxy)benzenesulfonyl chloride is a versatile bifunctional molecule, serving as a crucial intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and specialty polymers.[1][2][3] Its structure, featuring a reactive sulfonyl chloride group and a diaryl ether linkage, allows for the construction of complex molecular architectures. For scientists engaged in drug discovery and process development, the unambiguous structural confirmation and purity assessment of such intermediates are not merely procedural formalities; they are foundational to ensuring the integrity, reproducibility, and safety of the entire synthetic cascade.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques required to fully characterize 4-(2-methylphenoxy)benzenesulfonyl chloride. We will move beyond a simple listing of data to explore the causality behind the expected spectral features, providing field-proven insights into experimental design and data interpretation. The protocols described herein are designed to be self-validating, forming a robust analytical framework for any researcher working with this compound class.

Molecular Structure at a Glance

To effectively interpret spectroscopic data, one must first understand the molecule's constituent parts. 4-(2-methylphenoxy)benzenesulfonyl chloride comprises three key regions, each with a distinct spectroscopic signature:

-

The Sulfonyl Chloride Phenyl Ring: A para-substituted benzene ring activated by a potent electron-withdrawing sulfonyl chloride group (-SO₂Cl).

-

The Methylphenoxy Ring: An ortho-substituted benzene ring bearing a weakly electron-donating methyl group (-CH₃) and the ether linkage.

-

Linking Functional Groups: The diaryl ether (-O-) bridge and the sulfonyl chloride (-SO₂Cl) functional group, which exhibit highly characteristic vibrational and fragmentation patterns.

This structural arrangement dictates the electronic environment of every atom, giving rise to a unique spectroscopic fingerprint that a multi-technique approach (NMR, IR, MS) can resolve.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Expertise & Experience: Predicting the NMR Landscape

The asymmetric nature of 4-(2-methylphenoxy)benzenesulfonyl chloride, with its distinct substitution patterns on each aromatic ring, leads to a complex but interpretable NMR spectrum. The electron-withdrawing sulfonyl chloride group will significantly deshield adjacent protons and carbons, shifting their signals downfield.[4] Conversely, the electron-donating methyl and ether-linked oxygen will cause an upfield shift for the protons on the other ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.0 - 7.9 | Doublet | 2H | H-2', H-6' | Protons ortho to the strongly electron-withdrawing -SO₂Cl group are the most deshielded aromatic protons. Para-substitution leads to a doublet.[4][5] |

| ~ 7.4 - 7.2 | Multiplet | 2H | H-4, H-6 | Protons on the methylphenoxy ring. |

| ~ 7.1 - 7.0 | Doublet | 2H | H-3', H-5' | Protons meta to the -SO₂Cl group and ortho to the ether oxygen. |

| ~ 7.0 - 6.9 | Multiplet | 2H | H-3, H-5 | Protons on the methylphenoxy ring. |

| ~ 2.2 | Singlet | 3H | -CH₃ | Benzylic protons typically appear in the 2.0-3.0 ppm range.[5][6] As a singlet, it has no adjacent proton neighbors. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 160 - 155 | C-1' | Quaternary carbon attached to the ether oxygen, deshielded. |

| ~ 155 - 150 | C-2 | Quaternary carbon attached to the ether oxygen. |

| ~ 145 - 140 | C-4' | Quaternary carbon attached to the -SO₂Cl group.[4] |

| ~ 135 - 130 | C-1 | Quaternary carbon attached to the methyl group. |

| ~ 132 - 128 | Aromatic CH | Signals from the sulfonyl chloride ring carbons. Aromatic carbons typically resonate between 110-160 ppm.[4] |

| ~ 128 - 115 | Aromatic CH | Signals from the methylphenoxy ring carbons. |

| ~ 17 - 15 | -CH₃ | Alkyl carbon signal, shielded and found far upfield. |

Trustworthiness: A Self-Validating NMR Protocol

This protocol ensures robust and reproducible data acquisition.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 4-(2-methylphenoxy)benzenesulfonyl chloride.

-

Due to the reactivity of sulfonyl chlorides, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ (approx. 0.7 mL).[7]

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ 0.00 ppm).

-

Ensure the sample is fully dissolved in a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly to obtain pure absorption peaks.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm (or the residual solvent peak, e.g., CHCl₃ at 7.26 ppm, to its known value). Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Visualization: NMR Data Interpretation Workflow

Caption: Logical workflow for NMR spectral interpretation.

Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for confirming the presence of specific functional groups, which act as vibrational "fingerprints" within the molecule.

Expertise & Experience: Expected Vibrational Signatures

The IR spectrum of 4-(2-methylphenoxy)benzenesulfonyl chloride will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group. These are highly characteristic and serve as a primary diagnostic tool.[8]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Weak | C-H Stretch | -CH₃ group |

| 1600 - 1585 & 1500 - 1400 | Strong-Medium | C=C Stretch | Aromatic Ring |

| ~1375 | Strong | S=O Asymmetric Stretch | Sulfonyl Chloride (-SO₂Cl)[8][9] |

| ~1170 | Strong | S=O Symmetric Stretch | Sulfonyl Chloride (-SO₂Cl)[8] |

| ~1250 | Strong | C-O-C Asymmetric Stretch | Diaryl Ether |

| 900 - 675 | Strong | C-H "oop" Bend | Aromatic Substitution[6] |

Trustworthiness: A Self-Validating IR Protocol (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR data.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-(2-methylphenoxy)benzenesulfonyl chloride powder onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major peaks, comparing their positions to established correlation tables to confirm the presence of the expected functional groups.

-

Visualization: IR Functional Group Confirmation

Caption: Decision flowchart for IR functional group analysis.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Expertise & Experience: Predicting the Fragmentation Cascade

The molecular formula of 4-(2-methylphenoxy)benzenesulfonyl chloride is C₁₃H₁₁ClO₃S, with a monoisotopic mass of approximately 282.01 Da. In a mass spectrum, we expect to see a molecular ion (M⁺˙) peak. A key diagnostic feature will be the presence of an "M+2" peak at ~284 Da, with roughly one-third the intensity of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).[8]

The primary fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom and the sulfur dioxide group.[7][10] Cleavage of the relatively weaker diaryl ether bond is also a probable fragmentation route.

Predicted Key Fragments in EI-MS

| m/z Value | Ion Formula | Loss from Molecular Ion |

|---|---|---|

| 282 / 284 | [C₁₃H₁₁ClO₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 247 | [C₁₃H₁₁O₃S]⁺ | Loss of ·Cl |

| 218 | [C₁₃H₁₀O]⁺˙ | Loss of SO₂Cl |

| 183 | [C₁₂H₁₁O]⁺ | Loss of ·SO₂Cl |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of methylphenoxy ring |

Trustworthiness: A Self-Validating MS Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable if the compound is thermally stable enough. Direct infusion Electrospray Ionization (ESI) is a softer alternative.

-

Sample Preparation (GC-MS):

-

Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a standard non-polar GC column (e.g., DB-5ms).

-

Set an appropriate temperature program, starting at a low temperature (~100 °C) and ramping up to a higher temperature (~280 °C) to ensure elution without thermal decomposition. Note: Sulfonyl chlorides can sometimes degrade in hot GC inlets.[11]

-

The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the compound.

-

Analyze the mass spectrum associated with that peak.

-

Identify the molecular ion peak (M⁺˙) and the characteristic M+2 isotope pattern for chlorine.

-

Identify major fragment ions and propose logical fragmentation pathways that account for their formation.

-

Visualization: Primary Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion: A Triad of Evidence for Unambiguous Characterization

The structural elucidation of 4-(2-methylphenoxy)benzenesulfonyl chloride is not reliant on a single piece of data but on the congruent evidence provided by a triad of spectroscopic techniques. NMR spectroscopy maps the precise ¹H and ¹³C atomic framework, IR spectroscopy rapidly confirms the essential functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. By employing these techniques in concert, researchers, scientists, and drug development professionals can establish a definitive analytical profile, ensuring the identity, purity, and quality of this critical synthetic building block for their downstream applications.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

-

Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

-

University of Wisconsin-Madison. Short Summary of C13-NMR Interpretation. Available at: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

PubMed. (2008). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. Available at: [Link]

-

PubMed. (1998). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Available at: [Link]

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]

-

Langmuir. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Available at: [Link]

-

VPL. Sulfuryl chloride (SO₂Cl₂). Available at: [Link]

-

ResearchGate. (2015). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO₂ via rearrangement. Available at: [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]

-

Canadian Journal of Chemistry. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Available at: [Link]

-

Chem-supply. 4-(2-Methylphenoxy)benzenesulfonyl chloride. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO₃H and CAU-1-NH₂. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

-

PubChemLite. 4-(2-methylphenoxy)benzene-1-sulfonyl chloride (C13H11ClO3S). Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. Available at: [Link]

-

SpectraBase. Benzenesulfonyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. IR spectra of the standard P-ASC. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 3. jk-sci.com [jk-sci.com]

- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

- 9. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-(2-methylphenoxy)benzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-Methylphenoxy)benzenesulfonyl Chloride in Organic Solvents

Introduction

4-(2-Methylphenoxy)benzenesulfonyl chloride (CAS No. 610277-83-3) is a versatile sulfonyl chloride intermediate of significant interest in modern chemistry.[1] Its unique molecular architecture makes it a valuable building block in the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to specialty polymers.[2][3] As an electrophilic reagent, it is pivotal for introducing the 4-(2-methylphenoxy)benzenesulfonyl moiety into target molecules, often to create sulfonamide derivatives, which are a cornerstone in medicinal chemistry.[1][4]

The success of any synthetic procedure involving this reagent is fundamentally governed by its behavior in solution. Understanding the solubility of 4-(2-methylphenoxy)benzenesulfonyl chloride in various organic solvents is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, influences purification strategies like recrystallization, and ultimately impacts process efficiency and product yield. This guide provides a comprehensive technical overview of its solubility profile, grounded in theoretical principles and supported by data from analogous structures. We will explore the physicochemical properties of the compound, the theoretical underpinnings of its solubility, its predicted behavior in different solvent classes, and a robust experimental protocol for its quantitative determination.

Physicochemical Profile and Molecular Structure Analysis

A molecule's solubility is intrinsically linked to its physical and chemical properties. 4-(2-Methylphenoxy)benzenesulfonyl chloride is a pink crystalline powder under ambient conditions.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 610277-83-3 | [1] |

| Molecular Formula | C₁₃H₁₁ClO₃S | [1] |

| Molecular Weight | 282.75 g/mol | [1] |

| Appearance | Pink crystalline powder | [1] |

| Storage Conditions | 0-8 °C | [1][5] |

The molecular structure is the primary determinant of its solubility characteristics. It comprises:

-

A Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and strongly electrophilic functional group. It is a key site for dipole-dipole interactions and is susceptible to nucleophilic attack, particularly from protic solvents.[6][7]

-

An Ether Linkage (-O-): The ether bond introduces some polarity and flexibility to the molecule.

-

Two Aromatic Rings: The phenyl and tolyl ring systems are large, non-polar, and rigid, contributing significantly to the molecule's van der Waals forces and favoring solubility in solvents with similar aromatic character.

This combination of a large, non-polar backbone with a highly polar functional group suggests a nuanced solubility profile, with optimal solubility expected in solvents of intermediate to high polarity that are aprotic in nature.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" remains a powerful guiding principle for predicting solubility.[8] It posits that a solute will dissolve best in a solvent that shares similar intermolecular forces.[8] For 4-(2-methylphenoxy)benzenesulfonyl chloride, the interplay of forces is complex.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can engage in strong dipole-dipole interactions with the polar -SO₂Cl group without the risk of reaction. This makes them excellent candidates for dissolving the compound. Structurally similar sulfonyl chlorides show high solubility in these types of solvents.[9]

-

Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic portions of the molecule suggest favorable interactions with non-polar solvents through London dispersion forces. Aromatic solvents like toluene are expected to be more effective than aliphatic solvents like hexane due to potential π-π stacking interactions. Benzenesulfonyl chloride is known to be soluble in solvents like benzene and ether.[6]

-

Polar Protic Solvents (e.g., Water, Alcohols): These solvents present a significant challenge. While the polar -SO₂Cl group can interact with water and alcohols, sulfonyl chlorides are highly reactive towards nucleophiles.[7] They undergo rapid hydrolysis in water to form the corresponding sulfonic acid and hydrochloric acid.[7][10] In alcohols, a similar process known as solvolysis occurs, yielding sulfonate esters.[11] Therefore, in protic solvents, the compound doesn't truly dissolve but rather reacts. This reactivity is a critical consideration for any experimental work.

Predicted Solubility Profile of 4-(2-Methylphenoxy)benzenesulfonyl Chloride

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Key Considerations |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | High | Strong dipole-dipole interactions between the solvent and the -SO₂Cl group dominate. These are ideal solvents for conducting reactions.[9] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | Favorable dispersion forces and potential π-π stacking with the aromatic rings of the solute. Good for reactions and some purification processes.[6] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility is driven only by weaker dispersion forces. The polar -SO₂Cl group limits solubility. Often used as an anti-solvent for recrystallization. |

| Ethers | Diethyl Ether | Moderate | Acts as a solvent of intermediate polarity, capable of dissolving the compound effectively.[6] |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Sparingly Soluble | The compound is sparingly soluble in water and undergoes rapid hydrolysis.[9][10] It will likely dissolve in alcohols but will also react via solvolysis to form esters.[7][11] These solvents are generally unsuitable for reactions unless solvolysis is the desired outcome. |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The isothermal equilibrium method is a gold-standard technique for accurately measuring the solubility of a solid compound in a solvent.

Step-by-Step Methodology

-

Materials & Equipment:

-

4-(2-methylphenoxy)benzenesulfonyl chloride (≥99% purity).[1]

-

Selected organic solvents (HPLC grade or equivalent).

-

Analytical balance.

-

Temperature-controlled shaker or incubator.

-

Centrifuge.

-

Calibrated volumetric flasks and pipettes.

-

Syringe filters (PTFE, 0.22 µm).

-

Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer).

-

-

Procedure:

-

Preparation: Add an excess amount of 4-(2-methylphenoxy)benzenesulfonyl chloride to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Molecular Interactions and Solvent Choice

The choice of solvent is critical and depends on the intended application. The diagram below illustrates the dominant intermolecular forces at play with different solvent classes.

Caption: Key molecular interactions governing solubility.

Practical Considerations for Researchers:

-

For Synthesis: Use dry, polar aprotic solvents like dichloromethane, ethyl acetate, or acetonitrile to ensure the reagent is fully dissolved and remains reactive towards the intended nucleophile, not the solvent.

-

For Purification: Recrystallization can be achieved by dissolving the crude product in a good solvent (e.g., toluene or DCM) at an elevated temperature and then adding a poor solvent (an "anti-solvent") like hexane to induce precipitation of the pure compound upon cooling.

-

Safety: Due to its reactivity with water, 4-(2-methylphenoxy)benzenesulfonyl chloride should be handled in a dry environment (e.g., under nitrogen or in a glove box) to prevent hydrolysis, which releases corrosive hydrochloric acid gas.[10][12] Always wear appropriate personal protective equipment (PPE).

Conclusion

4-(2-Methylphenoxy)benzenesulfonyl chloride is a compound of moderate polarity, characterized by a large, non-polar framework and a highly reactive sulfonyl chloride group. Its solubility is highest in polar aprotic solvents such as dichloromethane and acetone, making them the preferred choice for synthetic applications. It exhibits moderate solubility in non-polar aromatic solvents and is largely insoluble in aliphatic hydrocarbons. Crucially, researchers must recognize that this compound reacts with polar protic solvents like water and alcohols via solvolysis, a factor that must be carefully managed in experimental design. A thorough understanding of these solubility and reactivity characteristics is paramount for the effective and safe utilization of this important chemical intermediate in research and development.

References

- Solubility of Things. (n.d.). Tosyl chloride.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.

-

Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

- Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925. Retrieved from [Link]

- Unknown. (n.d.). 4-(2-Methylphenoxy)benzenesulfonyl chloride.

- OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

- Solubility of Things. (n.d.). Benzenesulfonyl chloride.

- Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenoxy)benzenesulphonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 日本大学習志野高等学校 | Virtual tour generated by Panotour [nnhs.cst.nihon-u.ac.jp]

- 3. jk-sci.com [jk-sci.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Stability and Storage of 4-(2-methylphenoxy)benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a certified safety data sheet (SDS). While it is compiled with scientific rigor, it is based on data extrapolated from similar compounds due to a lack of specific published stability studies for 4-(2-methylphenoxy)benzenesulfonyl chloride. Users should always consult the official SDS provided by their supplier and perform their own risk assessments.

Introduction

4-(2-methylphenoxy)benzenesulfonyl chloride is a versatile sulfonylating agent with growing importance in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] Its utility as a key intermediate stems from its ability to introduce the 4-(2-methylphenoxy)benzenesulfonyl moiety into a wide range of molecules, often imparting desirable physicochemical and biological properties.[1] However, as with all sulfonyl chlorides, its reactivity necessitates a thorough understanding of its stability and the implementation of appropriate storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(2-methylphenoxy)benzenesulfonyl chloride, grounded in the established chemistry of analogous compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 4-(2-methylphenoxy)benzenesulfonyl chloride is crucial for predicting its stability and handling requirements. While specific experimental data for this compound is not widely available, we can infer its properties from closely related sulfonyl chlorides.

| Property | Estimated Value/Characteristic | Rationale and Significance |

| Molecular Formula | C₁₃H₁₁ClO₃S | Defines the elemental composition. |

| Appearance | Likely a colorless to light yellow crystalline solid. | The solid state at room temperature, similar to other substituted benzenesulfonyl chlorides like 4-methylbenzenesulfonyl chloride, suggests easier handling compared to liquid analogues.[3] |

| Reactivity | Highly reactive, electrophilic compound. | The sulfonyl chloride group is a potent electrophile, making the compound susceptible to nucleophilic attack by water, alcohols, and amines.[1][4] |

| Hygroscopicity | Expected to be hygroscopic. | Similar to other sulfonyl chlorides, it will readily absorb moisture from the atmosphere.[3] |

| Water Solubility | Insoluble, but reacts with water (hydrolyzes). | The compound itself is not soluble in water; however, it will decompose in the presence of water.[3][4][5] |

Stability Profile and Degradation Pathways

The primary stability concern for 4-(2-methylphenoxy)benzenesulfonyl chloride is its susceptibility to hydrolysis. This reaction is characteristic of all sulfonyl chlorides and is the main pathway for its degradation.

Hydrolysis: The Primary Degradation Pathway

In the presence of water or moisture, 4-(2-methylphenoxy)benzenesulfonyl chloride will hydrolyze to form the corresponding 4-(2-methylphenoxy)benzenesulfonic acid and hydrochloric acid.[3][5]

Reaction: C₁₃H₁₀(O)(SO₂Cl) + H₂O → C₁₃H₁₀(O)(SO₃H) + HCl

This degradation has several important implications:

-

Loss of Purity: The formation of the sulfonic acid reduces the purity of the starting material, impacting the stoichiometry and yield of subsequent reactions.

-

Corrosive Byproducts: The generation of hydrochloric acid creates a corrosive environment, which can damage storage containers and equipment.[5]

-

Incompatibility: The acidic byproducts can be incompatible with other reagents or catalysts in a reaction mixture.

The rate of hydrolysis is dependent on several factors, including temperature and pH. For the related compound 4-methylbenzenesulfonyl chloride, hydrolysis is rapid, with a half-life of only a few minutes at 25°C.[3] It is reasonable to assume that 4-(2-methylphenoxy)benzenesulfonyl chloride exhibits similar reactivity.

Caption: Hydrolysis of 4-(2-methylphenoxy)benzenesulfonyl chloride.

Thermal Stability

While specific data is unavailable, sulfonyl chlorides are generally stable at ambient temperatures.[6] However, elevated temperatures can accelerate the rate of degradation, especially in the presence of moisture. Thermal decomposition at high temperatures may release toxic and corrosive gases, such as sulfur oxides and hydrogen chloride.[6][7][8]

Incompatibilities

To maintain the stability of 4-(2-methylphenoxy)benzenesulfonyl chloride, it is crucial to avoid contact with incompatible materials:

-

Water and Moisture: As detailed above, this is the primary cause of degradation.[9]

-

Strong Bases: Bases, including amines, will react vigorously with the sulfonyl chloride group.[4][5]

-

Strong Oxidizing Agents: These can lead to potentially hazardous reactions.[6][9]

-

Alcohols: Alcohols will react to form sulfonate esters.

-

Metals: In the presence of moisture, the resulting hydrochloric acid can corrode metals.[5]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the quality and ensuring the safety of 4-(2-methylphenoxy)benzenesulfonyl chloride.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature is typically 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions.[7] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This prevents contact with atmospheric moisture.[7][10] |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, lined cap). | Prevents moisture ingress and withstands potential corrosion from trace hydrolysis.[7][9][11][12] |

| Location | Store in a well-ventilated, dedicated corrosives area.[9][12] | Segregates the compound from incompatible materials and ensures proper ventilation in case of a leak. |

| Light | Protect from direct sunlight. | While not explicitly stated for this compound, protection from light is a general good practice for storing reactive chemicals. |

Handling Protocol

Due to its corrosive and moisture-sensitive nature, strict handling procedures must be followed.[7][11]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.[11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

Body Protection: A lab coat and, if handling large quantities, a chemical-resistant apron.[11]

-

Respiratory Protection: Use in a well-ventilated fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9][11]

Step-by-Step Handling Procedure:

-

Preparation: Ensure the fume hood is operational and the work area is clean and dry. Have all necessary equipment and reagents ready.

-

Inert Atmosphere: If possible, perform all manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

-

Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

-

Dispensing: Quickly weigh and dispense the required amount of the compound. Minimize the time the container is open.

-

Sealing: Tightly reseal the container immediately after use. If the original seal is compromised, consider using parafilm or a similar sealant for extra protection.

-

Cleaning: Clean any spills immediately, avoiding the use of water. Use an inert absorbent material.

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12][13]

Caption: Recommended workflow for handling 4-(2-methylphenoxy)benzenesulfonyl chloride.

Conclusion

4-(2-methylphenoxy)benzenesulfonyl chloride is a valuable but reactive reagent. Its stability is primarily threatened by moisture, leading to hydrolysis and the formation of corrosive byproducts. By adhering to the storage and handling protocols outlined in this guide—namely, storage in a cool, dry, and inert environment and handling with appropriate personal protective equipment in a well-ventilated area—researchers can ensure the compound's integrity, achieve reproducible experimental results, and maintain a safe laboratory environment.

References

-

Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chloro-4-methylbenzenesulfonyl chloride. Retrieved from [Link]

-

OECD SIDS. (n.d.). 4-Methylbenzenesulfonyl chloride. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%. Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). 4-(Methylsulfonyl)benzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Methylphenoxy)benzenesulphonyl chloride. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 5. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Navigating the Procurement of 4-(2-methylphenoxy)benzenesulfonyl Chloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Quality Control, and Application of 4-(2-methylphenoxy)benzenesulfonyl Chloride.

Introduction

4-(2-methylphenoxy)benzenesulfonyl chloride, also known by its synonym 4-(o-tolyloxy)benzenesulfonyl chloride, is a versatile sulfonylating agent of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and polymer science. Its unique molecular architecture, featuring a benzenesulfonyl chloride moiety appended to a 2-methylphenoxy group, imparts specific reactivity and properties that make it a valuable building block in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the commercial landscape for this reagent, detailed technical specifications, recommended quality control procedures, and insights into its synthesis and applications, empowering researchers to make informed procurement decisions and ensure the integrity of their scientific endeavors.

The primary utility of 4-(2-methylphenoxy)benzenesulfonyl chloride lies in its capacity to introduce the 4-(2-methylphenoxy)benzenesulfonyl group into various molecules. This is typically achieved through reactions with nucleophiles such as amines and alcohols to form the corresponding sulfonamides and sulfonate esters, respectively. These resulting motifs are prevalent in a wide array of biologically active compounds.[1][2] The sulfonyl chloride functional group is a potent electrophile, facilitating these crucial bond-forming reactions.[1][3]

Commercial Suppliers and Specifications

A critical first step in any research program is the reliable sourcing of starting materials. For 4-(2-methylphenoxy)benzenesulfonyl chloride (CAS No. 610277-83-3), several reputable chemical suppliers offer various grades and quantities.[1][4][5] The selection of a supplier should be guided by factors such as purity, available quantities, cost-effectiveness, and the availability of comprehensive analytical data.

Below is a comparative summary of offerings from prominent commercial suppliers:

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |